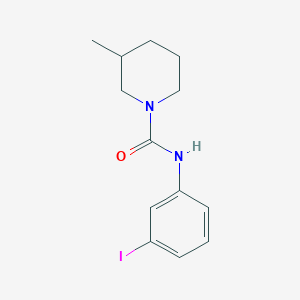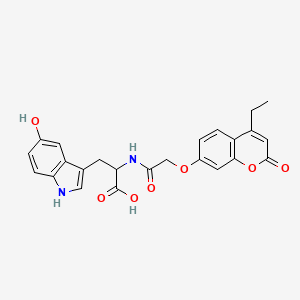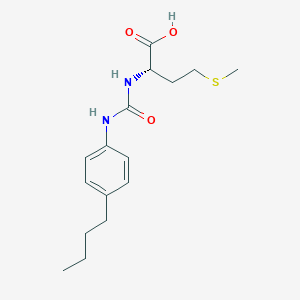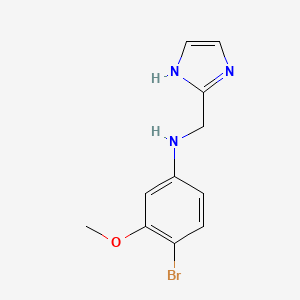
n-((1h-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromine atom and a methoxy group attached to an aniline ring, which is further connected to an imidazole moiety through a methylene bridge. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Bromination and Methoxylation: The aniline ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The imidazole moiety is then coupled with the brominated and methoxylated aniline derivative using a methylene bridge, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound may interact with cellular pathways, modulating biological processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1H-Imidazol-2-yl)methyl)-4-chloro-3-methoxyaniline
- N-((1H-Imidazol-2-yl)methyl)-4-fluoro-3-methoxyaniline
- N-((1H-Imidazol-2-yl)methyl)-4-iodo-3-methoxyaniline
Uniqueness
N-((1H-Imidazol-2-yl)methyl)-4-bromo-3-methoxyaniline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the methoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C11H12BrN3O |
|---|---|
Poids moléculaire |
282.14 g/mol |
Nom IUPAC |
4-bromo-N-(1H-imidazol-2-ylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C11H12BrN3O/c1-16-10-6-8(2-3-9(10)12)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
Clé InChI |
DCMONSSDUYFIKH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NCC2=NC=CN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


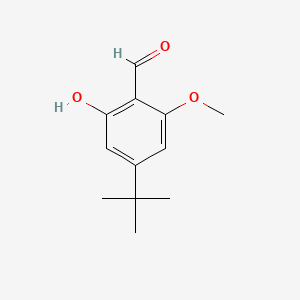
![rel-(4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate hydrochloride](/img/structure/B14908430.png)
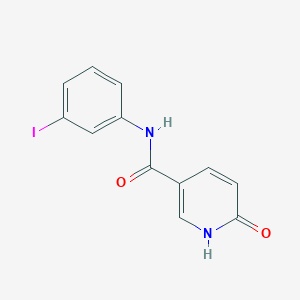
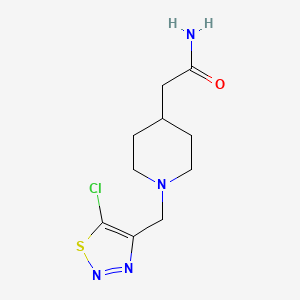
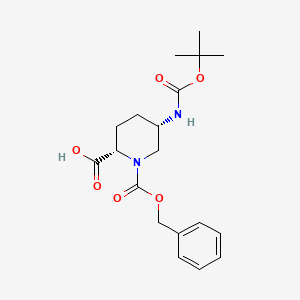

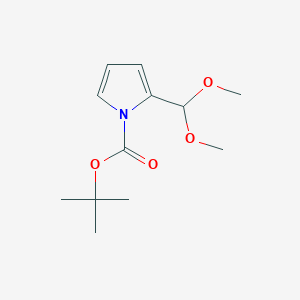
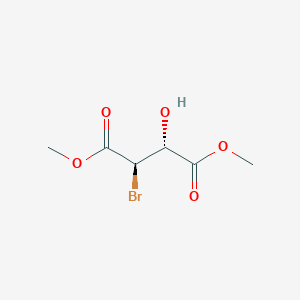
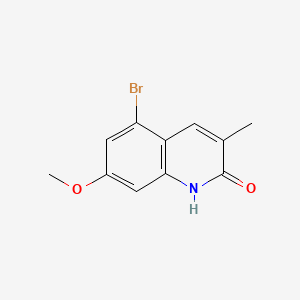

![N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14908486.png)
